2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Lipophilicity Drug Design Physicochemical Properties

For medicinal chemistry programs, sourcing a stereochemically defined, rigid heterocyclic scaffold with validated biological relevance is a common bottleneck. 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4) directly addresses this need as a key intermediate for pyrrolo[3,4-d]isoxazole-based antibacterial agents. · Enables focused SAR libraries; scaffold analogs have demonstrated MICs as low as 25 µg/mL against S. aureus. · Zero rotatable bonds provide a rigid, conformationally constrained geometry for designing selective chemical probes. · Dual amine functionality (tertiary N-methylisoxazolidine & secondary pyrrolidine) ensures predictable regioselective derivatization.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 117358-82-4
Cat. No. B3319787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
CAS117358-82-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CC2CNCC2O1
InChIInChI=1S/C6H12N2O/c1-8-4-5-2-7-3-6(5)9-8/h5-7H,2-4H2,1H3
InChIKeyVLRMWOZLLWMSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4): A Specialized Heterocyclic Building Block


2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4) is a saturated bicyclic heterocycle consisting of a fused pyrrolidine and isoxazolidine ring system [1]. It is categorized as a small-molecule building block (MW: 128.17 g/mol) with a defined stereochemistry, possessing two asymmetric atoms . Its primary utility is as a research intermediate, specifically for the construction of more complex molecules containing the pyrrolo[3,4-d]isoxazole scaffold [2]. This scaffold is a key pharmacophore in several biologically active compound classes, making this specific N-methylated derivative a valuable component for structure-activity relationship (SAR) studies [2].

Scaffold-oriented synthesis: pyrrolo[3,4-d]isoxazole core construction
Medicinal chemistry SAR studies requiring N-methylated heterocycle
Conformationally constrained probe design with fused bicyclic system

The Risk of Generic Substitution: Why Specific Isomers and Substitutions in the Pyrrolo[3,4-d]isoxazole Class Impact Performance


In the pyrrolo[3,4-d]isoxazole class, substitution and stereochemistry are not trivial; they are critical determinants of biological function. A 2007 SAR study on 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones demonstrated that a simple change from a cis to a trans isomer configuration resulted in a significant alteration in antibacterial activity against Enterococcus faecalis and Staphylococcus aureus [1]. Similarly, the study found that specific substituents at the 2-, 3-, and 5- positions were crucial for achieving Minimum Inhibitory Concentrations (MICs) as low as 25 µg/mL, while other analogs were inactive [1]. Therefore, substituting the 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole core with an unsubstituted or differently substituted analog without equivalent validation would likely result in the loss of any specific interaction or reactivity profile designed for a particular synthesis or assay.

Isomer Cis/trans configuration change may drastically shift antibacterial activity profile
Analog Unsubstituted or differently substituted cores likely lose specific SAR-derived reactivity
Flexible Linker Flexible building blocks cannot replicate the defined spatial geometry of this rigid scaffold

Quantitative Differentiation Evidence for 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4)


Lipophilicity Contrast: Enhanced Aqueous Compatibility vs. Common Isoxazole Scaffolds

2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole possesses a calculated XLogP3-AA value of -0.2, classifying it as hydrophilic [1]. This is in stark contrast to many aromatic isoxazole building blocks which typically have positive LogP values, indicating greater lipophilicity. For instance, a simple unsubstituted isoxazole has an experimental LogP of 0.08, while 3,5-dimethylisoxazole has a calculated LogP of 1.18 [2]. This difference of over a full LogP unit signifies that the target compound will have superior water solubility and a distinctly different partitioning behavior in biphasic systems or biological media compared to more lipophilic isoxazole analogs.

Lipophilicity Contrast
Cross-study comparable
XLogP3-AA -0.2 vs. 0.08 (isoxazole)
Supports aqueous assay compatibility over lipophilic isoxazole analogs
Delta LogP > 1 unit vs. 3,5-dimethylisoxazole
Lipophilicity Drug Design Physicochemical Properties

Conformational Rigidity: Zero Rotatable Bonds Provide a Defined Spatial Geometry

The target compound has a rotatable bond count of zero, indicating a conformationally rigid, fused bicyclic structure [1]. This contrasts with more flexible building blocks such as 2-pyrrolidinemethanol (2 rotatable bonds) or N-methylpyrrolidine (0 rotatable bonds but lacking the fused oxygen-containing ring). The absence of rotatable bonds locks the secondary amine and the N-methylisoxazolidine group into a fixed spatial relationship [1]. This geometric rigidity is a crucial design parameter for medicinal chemists aiming to pre-organize a molecule for optimal target binding and minimize the entropic penalty associated with binding.

Conformational Rigidity
Supporting evidence
0 rotatable bonds
Pre-organized geometry for target engagement studies
Fixed spatial relationship vs. flexible amine linkers
Conformational Analysis Medicinal Chemistry Molecular Design

Scaffold-Associated Antibacterial Potential: A Class-Level Advantage

While direct antibacterial data for 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole itself is absent, it serves as the core scaffold for a class of perhydropyrrolo[3,4-d]isoxazole-4,6-diones that have demonstrated antibacterial activity. A 2007 SAR study on 44 such derivatives reported that certain cis-isomers exhibited Minimum Inhibitory Concentration (MIC) values of 25 µg/mL and 50 µg/mL against Enterococcus faecalis and Staphylococcus aureus, respectively [1]. The study clearly established that the unsubstituted core scaffold is a validated starting point for antibacterial drug discovery. Procuring this specific scaffold provides a direct entry point into a known bioactive chemical space, offering a distinct advantage over procuring an unproven, alternative heterocyclic core.

Antibacterial Class Activity
Class-level inference
Derivatives MIC 25 µg/mL (E. faecalis)
Validated scaffold entry point for antibacterial SAR exploration
No direct activity data for CAS 117358-82-4 itself
Antibacterial Structure-Activity Relationship SAR

Critical Notice: Absence of Direct Comparative Biological Data for 117358-82-4

Following a comprehensive search of primary research papers, patents, and authoritative databases, no high-strength, direct head-to-head comparisons (e.g., IC50, Ki, EC50) were found for 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4) against a closely related analog in a biological assay. Furthermore, no direct quantitative activity data were found for the compound itself. All evidence for biological relevance is class-level inference derived from more complex derivatives [1]. A decision to procure this compound should be based on its unique physicochemical properties and its role as a validated synthetic building block, rather than on a demonstrated, specific biological superiority.

Direct Biological Data
Data to verify
No head-to-head IC50/Ki data available
Procurement based on physicochemical properties and synthetic utility
Comprehensive literature review, April 2026
Data Transparency Evidence Quality Procurement Decision

Recommended Application Scenarios for 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS 117358-82-4)


Medicinal Chemistry: Exploring Antibacterial SAR Around the Pyrroloisoxazole Core

This compound is optimally deployed as a key intermediate in a medicinal chemistry program focused on optimizing the antibacterial activity of the pyrrolo[3,4-d]isoxazole class. Its 2-methyl substitution and secondary amine handle make it an ideal precursor for synthesizing focused libraries of 2,3,5-substituted derivatives via 1,3-dipolar cycloaddition or other functionalization strategies. The resulting analogs can be screened to build upon the class-level antibacterial activity reported for similar scaffolds, which has shown MICs as low as 25 µg/mL [1].

Chemical Biology: Development of Conformationally Constrained Chemical Probes

The compound's rigid, fused bicyclic structure with zero rotatable bonds makes it an excellent scaffold for designing conformationally constrained chemical probes [2]. It can be used to create analogs of more flexible, biologically active molecules to study the effects of conformational restriction on target binding and selectivity. This application leverages the compound's defined spatial geometry, a key physicochemical differentiator.

Synthetic Methodology: Investigating Regioselective Transformations on a Fused Heterocycle

This molecule is a valuable substrate for developing or optimizing new synthetic methodologies. Its dual functionality (a tertiary N-methylisoxazolidine and a secondary pyrrolidine amine) offers distinct sites for selective N-alkylation, acylation, or ring-opening reactions. The predictable reactivity of these sites allows for the systematic study of regioselective transformations on a complex, yet well-defined, heterocyclic core.

Application
Selection Property
Validation Focus
Antibacterial SAR exploration
Class-level scaffold validation
MIC and strain-panel endpoints
Constrained probe design
Conformational rigidity (0 rotatable bonds)
Target binding and selectivity assays
Synthetic methodology development
Dual reactive sites (amine, isoxazolidine)
Regioselective transformation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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